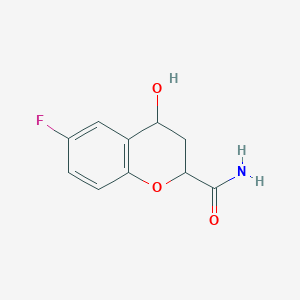

2,3-Dimethyl-6-nitroquinolin-4-amine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

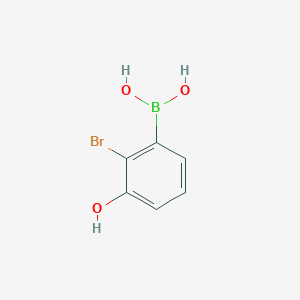

2,3-Dimethyl-6-nitrochinolin-4-amin ist eine heterozyklische aromatische Verbindung, die zur Chinolin-Familie gehört. Chinolin-Derivate sind für ihre vielfältigen biologischen Aktivitäten bekannt und werden in der pharmazeutischen Chemie weit verbreitet eingesetzt. Das Vorhandensein von Nitro- und Aminogruppen in der Verbindung macht sie zu einem wertvollen Zwischenprodukt bei der Synthese verschiedener Arzneimittel und Agrochemikalien.

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von 2,3-Dimethyl-6-nitrochinolin-4-amin kann auf verschiedene Weise erfolgen. Ein gängiger Ansatz beinhaltet die Nitrierung von 2,3-Dimethylchinolin, gefolgt von der Reduktion der Nitrogruppe zu einem Amin. Die Nitrierungsreaktion verwendet typischerweise konzentrierte Salpetersäure und Schwefelsäure als Reagenzien, während die Reduktion mit Wasserstoffgas in Gegenwart eines Palladiumkatalysators durchgeführt werden kann.

Industrielle Produktionsverfahren

In der industriellen Produktion von 2,3-Dimethyl-6-nitrochinolin-4-amin können kontinuierliche Durchflussreaktoren zum Einsatz kommen, um eine effiziente Mischung und Wärmeübertragung zu gewährleisten. Die Verwendung fortschrittlicher katalytischer Systeme und optimierter Reaktionsbedingungen kann die Ausbeute und Reinheit des Endprodukts verbessern.

Analyse Chemischer Reaktionen

Reaktionstypen

2,3-Dimethyl-6-nitrochinolin-4-amin unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Die Verbindung kann oxidiert werden, um Chinolin-N-oxide zu bilden.

Reduktion: Die Nitrogruppe kann zu einer Aminogruppe reduziert werden.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Wasserstoffperoxid.

Reduktion: Es kann Wasserstoffgas mit einem Palladiumkatalysator oder Natriumborhydrid verwendet werden.

Substitution: Reagenzien wie Halogene, Sulfonylchloride und Alkylierungsmittel werden häufig eingesetzt.

Hauptprodukte, die gebildet werden

Oxidation: Chinolin-N-oxide.

Reduktion: 2,3-Dimethyl-6-aminochinolin.

Substitution: Verschiedene substituierte Chinolinderivate, abhängig von den verwendeten Reagenzien.

Wissenschaftliche Forschungsanwendungen

2,3-Dimethyl-6-nitrochinolin-4-amin hat verschiedene Anwendungen in der wissenschaftlichen Forschung:

Chemie: Es dient als Baustein für die Synthese komplexerer Chinolinderivate.

Biologie: Die Verbindung wird zur Untersuchung der Hemmung von Enzymen und der Rezeptorbindung eingesetzt.

Medizin: Sie wird auf ihr Potenzial als Antikrebs-, antimikrobielles und antivirales Mittel untersucht.

Industrie: Die Verbindung wird bei der Entwicklung von Farbstoffen, Pigmenten und Agrochemikalien verwendet.

Wirkmechanismus

Der Wirkungsmechanismus von 2,3-Dimethyl-6-nitrochinolin-4-amin beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen. Die Nitrogruppe kann einer Bioreduktion unterliegen, um reaktive Zwischenprodukte zu bilden, die mit zellulären Komponenten interagieren und zu zytotoxischen Wirkungen führen. Die Aminogruppe kann Wasserstoffbrückenbindungen mit biologischen Makromolekülen bilden und so deren Funktion und Aktivität beeinflussen.

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

2-Methylchinolin: Fehlen der Nitro- und Aminogruppen, was zu einer anderen chemischen Reaktivität und biologischen Aktivität führt.

6-Nitrochinolin: Enthält eine Nitrogruppe, aber keine Dimethyl- und Aminogruppen, was zu verschiedenen Anwendungen und Eigenschaften führt.

4-Aminochinolin: Enthält eine Aminogruppe, aber keine Nitro- und Dimethylgruppen, die häufig in Malariamitteln verwendet wird.

Einzigartigkeit

2,3-Dimethyl-6-nitrochinolin-4-amin ist aufgrund des Vorhandenseins sowohl von Nitro- als auch von Aminogruppen einzigartig, die eine unterschiedliche chemische Reaktivität und biologische Aktivität verleihen. Diese Kombination von funktionellen Gruppen macht sie zu einem vielseitigen Zwischenprodukt bei der Synthese verschiedener bioaktiver Verbindungen.

Eigenschaften

Molekularformel |

C11H11N3O2 |

|---|---|

Molekulargewicht |

217.22 g/mol |

IUPAC-Name |

2,3-dimethyl-6-nitroquinolin-4-amine |

InChI |

InChI=1S/C11H11N3O2/c1-6-7(2)13-10-4-3-8(14(15)16)5-9(10)11(6)12/h3-5H,1-2H3,(H2,12,13) |

InChI-Schlüssel |

GSUZGXOLOBKVQT-UHFFFAOYSA-N |

Kanonische SMILES |

CC1=C(N=C2C=CC(=CC2=C1N)[N+](=O)[O-])C |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1'-Methyl-1'H-spiro[pyrrolidine-3,2'-quinazolin]-4'(3'H)-one](/img/structure/B11892084.png)

![4-Bromo-6-methyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B11892115.png)

![2-amino-N-methyl-N-[(1S)-1-pyrazin-2-ylethyl]propanamide](/img/structure/B11892123.png)